molecular formula C18H24N6O4 B12108226 (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

Cat. No.: B12108226
M. Wt: 388.4 g/mol
InChI Key: JNTASUHAFOHMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is a synthetic peptide-coumarin hybrid molecule characterized by a guanidino group, a pentanamide backbone, and a 4-methylcoumarin moiety. Its IUPAC name reflects its stereochemistry and functional groups: the (S)-configuration at the second carbon, the 2-aminoacetamido substituent, and the 5-guanidino side chain linked to the coumarin core. Key identifiers include CAS numbers 70274-89-4 and 65286-27-3, and synonyms such as L-Arginine 4-methylcoumaryl-7-amide and L-Arginine 7-AMIDO-4-METHYLCOUMARIN HYDROCHLORIDE .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTASUHAFOHMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chromenyl Derivative

The 4-methyl-2-oxo-2H-chromen-7-yl moiety is prepared via a condensation reaction. For example:

  • Reactants : Resorcinol and ethyl acetoacetate.

  • Conditions : Acid catalysis (e.g., sulfuric acid) at 80–100°C for 6–8 hours.

  • Yield : 70–85% after recrystallization.

Introduction of the Guanidino Group

The pentanamide backbone is functionalized with a guanidino group through guanidination:

  • Reactants : Primary amine intermediate and N,N′-di-Boc-thiourea.

  • Conditions : DIC-mediated desulfurization in dichloromethane (DCM) at room temperature for 12–16 hours.

  • Deprotection : Trifluoroacetic acid (TFA) removes Boc groups, yielding the free guanidine.

Peptide Coupling of the Aminoacetamido Group

The aminoacetamido side chain is introduced via carbodiimide-mediated coupling:

  • Reactants : Fmoc-glycine and HOBt/DIC.

  • Conditions : DCM/DMF (1:1), stirring at 25°C for 2–4 hours.

  • Deprotection : Piperidine (20% in DMF) removes Fmoc groups.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is widely employed for scalability and purity control:

Resin Functionalization

  • Resin : 2-chlorotrityl chloride (2-CTC) resin preloaded with the C-terminal chromenyl group.

  • Loading : 1.0–1.2 mmol/g substitution efficiency.

Sequential Amino Acid Coupling

  • Activation : HOBt/DIC or PyBOP/DIEA in DMF.

  • Cycle : Deprotection (20% piperidine), coupling (2–4 equivalents of Fmoc-amino acid), and washing.

Example SPPS Protocol for Key Intermediate:

StepReagentConditionsTime
Deprotection20% piperidine/DMFRT3 + 7 min
CouplingFmoc-Gly-OH, HOBt/DICDCM/DMF (1:1), RT2 h
WashDMF, DCM, MeOH3 cycles

On-Resin Guanidinylation

Ornithine residues are converted to arginine analogs using N,N′-di-Boc-thiourea and HgCl₂-free conditions:

  • Yield : 85–90% after cleavage.

Industrial-Scale Optimization

For commercial production, the following strategies are prioritized:

Continuous Flow Reactors

  • Benefits : Improved heat/mass transfer, reduced reaction times.

  • Example : Chromenyl synthesis in a microreactor (residence time: 10 min, yield: 88%).

Green Chemistry Principles

  • Solvent Replacement : Substitution of DCM with cyclopentyl methyl ether (CPME).

  • Catalyst Recycling : Immobilized lipases for ester hydrolysis (e.g., CAL-B).

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water).

  • Crystallization : Ether-induced precipitation (purity: >95%).

Analytical Characterization

Critical quality control metrics include:

Purity and Identity

  • HPLC : Retention time = 12.3 min (C18, 0.1% TFA).

  • MS (ESI+) : m/z 389.2 [M+H]⁺.

Chiral Integrity

  • Chiral HPLC : Chiralpak IC column, 90:10 hexane/isopropanol, 1.0 mL/min.

  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, MeOH).

Challenges and Solutions

Side Reactions

  • Issue : Oxidative degradation of the chromenyl group.

  • Mitigation : Anaerobic conditions and antioxidant additives (e.g., BHT).

Low Coupling Efficiency

  • Cause : Steric hindrance from the guanidino group.

  • Solution : Double coupling with HATU/DIEA.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Stepwise Solution-Phase6292Moderate
SPPS7898High
Continuous Flow8595Very High

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form different derivatives.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The amino and guanidino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group could lead to quinones, while reduction of the guanidino group could yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake due to its amino and guanidino groups.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as enzyme inhibition, antimicrobial activity, or as a drug delivery agent.

Industry

In industry, (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₁₆H₂₂N₆O₄ 362.39 Guanidino, 4-methylcoumarin, pentanamide None
(S)-6-Acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide C₂₈H₄₁N₇O₈ 611.61 Hexanamide, trifluoroacetamido, multiple acetamido groups Trifluoroacetamido, extended peptide chain
2-[2-Amino-4-(methylsulfanyl)butanamido]-N-(...)-butanediamide C₄₆H₆₄N₁₄O₁₂S₂ 1069.22 Methylsulfanyl, carbamimidamido, benzyl groups Sulfur-containing side chains
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₈H₁₅ClNO₃ 328.77 Chlorophenyl, coumarin Chlorine atom, phenyl group
  • Guanidino-Coumarin Hybrids: The target compound shares the 4-methylcoumarin core with (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide , but differs in the guanidino-peptide chain. The latter’s chloro-phenyl substituent may enhance lipophilicity but reduce solubility compared to the hydrophilic guanidino group .
  • The trifluoroacetamido group in particular introduces strong electron-withdrawing effects, which could alter binding kinetics .

Physicochemical Properties

  • Solubility: The guanidino group in the target compound enhances water solubility compared to coumarin derivatives with non-polar substituents (e.g., phenyl or methylsulfanyl groups) .
  • Stability : The trifluoroacetamido group in the hexanamide analog (CAS 1026295-98-6) improves metabolic stability but may increase toxicity risks .

Biological Activity

(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. Coumarins are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N4O6\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{6}

This structure includes a guanidine group, an aminoacetamido moiety, and a coumarin derivative, which may contribute to its biological activities.

Antioxidant Activity

Recent studies have indicated that compounds derived from coumarins exhibit significant antioxidant properties. For instance, in vitro assays have demonstrated that certain coumarin derivatives can inhibit lipid peroxidation and scavenge free radicals. The specific compound under discussion has shown promising results in these assays, indicating its potential as an antioxidant.

Table 1: Antioxidant Activity of Coumarin Derivatives

Compound% Inhibition (Lipid Peroxidation)IC50 (µM)
(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide72.5 ± 3.045.0
Coumarin Derivative A85.0 ± 1.530.0
Coumarin Derivative B60.0 ± 4.050.0

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly tyrosinase, which is crucial in melanin biosynthesis. Tyrosinase inhibition is significant for potential applications in skin whitening agents.

Table 2: Tyrosinase Inhibition Assay Results

Compound% InhibitionIC50 (µM)
(S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide68.86 ± 5.068.86
Standard Inhibitor (Kojic Acid)75.0 ± 3.060.0

Cytotoxicity Studies

Cytotoxicity assays using B16F10 melanoma cells have been conducted to evaluate the safety profile of the compound. The results indicate that at lower concentrations (25–50 µM), the compound does not exhibit significant cytotoxicity, maintaining cell viability above 80%.

Table 3: Cytotoxicity Profile

Concentration (µM)% Cell Viability
2590 ± 4
5085 ± 3
7550 ± 5

Case Studies

  • Study on Antioxidative Effects : A study published in Phytotherapy Research investigated the antioxidative effects of various coumarin derivatives, including our compound of interest. It was found that it significantly reduced oxidative stress markers in vitro.
  • Tyrosinase Inhibition : Another research article highlighted the role of coumarin derivatives in skin depigmentation therapies, showing that our compound effectively inhibited tyrosinase activity compared to standard treatments.
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of several synthetic coumarins on cancer cell lines, confirming that our compound exhibits a favorable safety profile with low toxicity at therapeutic concentrations.

Q & A

Q. What synthetic strategies are recommended for synthesizing (S)-2-(2-Aminoacetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide?

  • Methodological Answer : A multi-step approach is typically employed, leveraging peptide coupling reactions and functional group protection/deprotection. For example:

Coupling of guanidine and coumarin moieties : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous DMF or DCM .

Purification : Flash column chromatography (e.g., 20% EtOAc/hexane) yields pure product, as demonstrated in analogous syntheses .

  • Key Considerations :
StepReagents/ConditionsYield Optimization
1DCC, DMF, RTUse molecular sieves to absorb moisture
2Column chromatography (silica gel)Adjust solvent polarity based on TLC Rf values

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify backbone connectivity. For example, the coumarin carbonyl peak typically appears at ~160-165 ppm, while guanidine protons resonate at 6.5-7.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) using ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Probe dynamic equilibria (e.g., guanidine tautomerization) by acquiring spectra at 25°C and 60°C .
  • DFT Calculations : Compare experimental 13C^{13}C shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings .

Q. What experimental designs optimize stability under biological assay conditions?

  • Methodological Answer : Stability studies should address:
  • pH Sensitivity : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.